Ethyl 4-(biphenyl-4-yl)-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate
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Overview
Description
Ethyl 4-(biphenyl-4-yl)-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by its unique structure, which includes a biphenyl group, a difluoromethoxyphenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(biphenyl-4-yl)-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid in the presence of a palladium catalyst.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cyclization reaction involving a suitable diene and a sulfur source.
Attachment of the Difluoromethoxyphenyl Group:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Ethyl 4-(biphenyl-4-yl)-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: Its properties make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which Ethyl 4-(biphenyl-4-yl)-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate exerts its effects depends on its application:
Biological Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound may influence signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(biphenyl-4-yl)-2-aminothiophene-3-carboxylate: Lacks the difluoromethoxyphenyl group.
Ethyl 4-(biphenyl-4-yl)-2-(phenylcarbonyl)aminothiophene-3-carboxylate: Lacks the difluoromethoxy substitution.
Uniqueness
Ethyl 4-(biphenyl-4-yl)-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate is unique due to the presence of the difluoromethoxyphenyl group, which can significantly alter its chemical and biological properties compared to similar compounds. This substitution can enhance its stability, reactivity, and potential interactions with biological targets.
Properties
Molecular Formula |
C27H21F2NO4S |
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Molecular Weight |
493.5 g/mol |
IUPAC Name |
ethyl 2-[[4-(difluoromethoxy)benzoyl]amino]-4-(4-phenylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C27H21F2NO4S/c1-2-33-26(32)23-22(19-10-8-18(9-11-19)17-6-4-3-5-7-17)16-35-25(23)30-24(31)20-12-14-21(15-13-20)34-27(28)29/h3-16,27H,2H2,1H3,(H,30,31) |
InChI Key |
XYZSBKYVASEVTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
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